molecular formula C14H14OS B6371523 2-Methyl-5-(2-methylthiophenyl)phenol CAS No. 1261946-75-1

2-Methyl-5-(2-methylthiophenyl)phenol

Cat. No.: B6371523
CAS No.: 1261946-75-1
M. Wt: 230.33 g/mol
InChI Key: RRSXHOJXMCLJLF-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylthiophenyl)phenol is an organic compound with a phenolic structure, characterized by the presence of a methyl group and a thiophenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Methyl-5-(2-methylthiophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2-methylthiophenyl)phenol is unique due to the combination of its phenolic and thiophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .

Properties

IUPAC Name

2-methyl-5-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSXHOJXMCLJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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